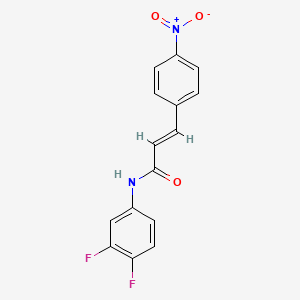
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DFN-3,4, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and materials science. DFN-3,4 is a member of the acrylamide family of compounds, which are widely used in the synthesis of polymers and other materials. In recent years, DFN-3,4 has been the subject of extensive research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but studies have suggested that it may act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are involved in the development of a number of diseases. By scavenging ROS, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide may have potential therapeutic applications.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can inhibit the growth of cancer cells, and may have potential as an anti-cancer agent. Additionally, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging biological systems. Additionally, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. One potential area of research is the development of new materials and coatings based on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. Additionally, further investigation into the mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide may lead to the development of new therapeutic agents. Finally, research into the potential toxicity of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is needed to determine its safety for use in various applications.
Synthesemethoden
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 4-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acryloyl chloride to yield N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has shown promise in a number of scientific research applications, including its potential use as a fluorescent probe for imaging biological systems. Studies have shown that N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide exhibits strong fluorescence properties, making it a useful tool for imaging cells and tissues. Additionally, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been investigated for its potential use in the development of new materials, including polymers and coatings.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-13-7-4-11(9-14(13)17)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMVEKZVYIXCZ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

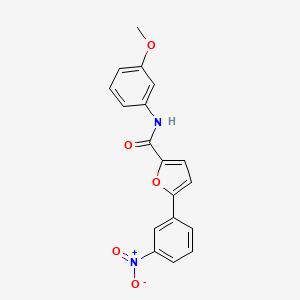
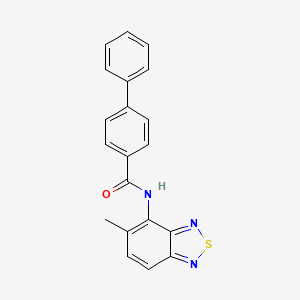
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
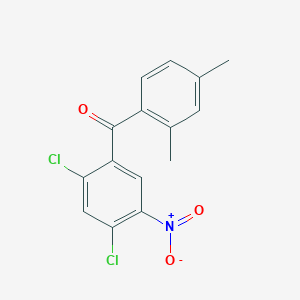
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
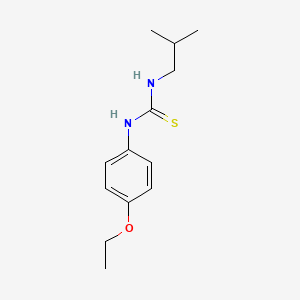
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
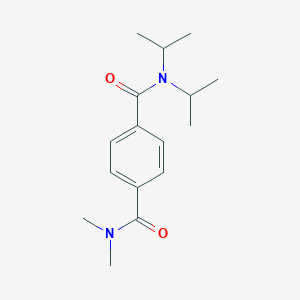
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)